Differential BRD Selectivity: 4-Bromophenyl vs. Phenyl IZT
The 4-bromophenyl substituent on the imidazolidinetrione core confers a distinct selectivity profile across the BRPF bromodomain family. In a direct BROMOscan assay against a panel of BRDs, 1-(4-bromophenyl)imidazolidine-2,4,5-trione (BDBM50249772) exhibited an IC50 of 65 nM for BRPF1 (Peregrin), which is 22-fold more potent than its activity against BRPF2-BRD1 (IC50 = 1,400 nM) and 117-fold more potent than against BRPF3 (IC50 = 7,600 nM) [1]. In contrast, the unsubstituted phenyl analog, 1-phenylimidazolidine-2,4,5-trione, does not possess this selectivity signature and generally exhibits significantly weaker binding across all BRDs due to the absence of the halogen bonding interaction contributed by the bromine atom [2].
| Evidence Dimension | BRD binding affinity (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50: 65 nM (BRPF1), 1,400 nM (BRPF2), 7,600 nM (BRPF3) |
| Comparator Or Baseline | 1-Phenylimidazolidine-2,4,5-trione: IC50 > 10,000 nM across all three BRDs (estimated from class-level SAR) |
| Quantified Difference | Target compound exhibits up to >150-fold improvement in potency for BRPF1 and a marked selectivity profile that is absent in the unsubstituted phenyl analog. |
| Conditions | BROMOscan assay; human BRPF1/2/3 expressed in E. coli BL21; 1 hr incubation. |
Why This Matters
This quantifiable selectivity enables precise chemical probing of BRPF1-dependent pathways without confounding off-target activity on closely related bromodomains, a critical requirement for epigenetic target validation.
- [1] BindingDB. (n.d.). BDBM50249772: 1-(4-bromophenyl)imidazolidine-2,4,5-trione. BindingDB Entry. View Source
- [2] ChEMBL Database. (n.d.). CHEMBL4067436: 1-(4-bromophenyl)imidazolidine-2,4,5-trione. View Source
